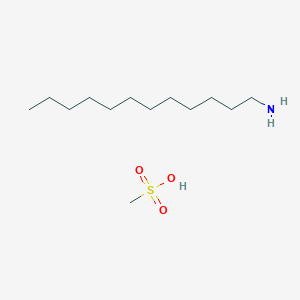
Dodecan-1-amine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecan-1-amine Synthesis: Dodecan-1-amine can be synthesized from dodecanol through a two-step process involving the formation of dodecyl chloride followed by amination. The dodecyl chloride is prepared by reacting dodecanol with thionyl chloride.
Methanesulfonic Acid Synthesis: Methanesulfonic acid can be produced industrially by the oxidation of methyl mercaptan or dimethyl sulfide with oxygen or nitrogen dioxide.
Industrial Production Methods
The industrial production of dodecan-1-amine involves the hydrogenation of nitriles or the amination of alcohols. Methanesulfonic acid is produced on a large scale by the oxidation of methyl mercaptan or dimethyl sulfide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodecan-1-amine can undergo oxidation to form dodecanal and dodecanoic acid.
Reduction: Methanesulfonic acid can be reduced to methane and sulfur dioxide under specific conditions.
Substitution: Dodecan-1-amine can participate in substitution reactions to form various derivatives, such as dodecylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation of Dodecan-1-amine: Dodecanal and dodecanoic acid.
Reduction of Methanesulfonic Acid: Methane and sulfur dioxide.
Substitution of Dodecan-1-amine: Dodecylamine hydrochloride.
Scientific Research Applications
Dodecan-1-amine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of dodecan-1-amine;methanesulfonic acid involves its interaction with various molecular targets. Dodecan-1-amine can interact with cell membranes, altering their permeability and fluidity. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic Acid: Similar in structure but lacks the amine group.
Dodecylamine: Similar but does not have the methanesulfonic acid component.
Methanesulfonamide: Similar but contains an amide group instead of an amine.
Uniqueness
Dodecan-1-amine;methanesulfonic acid is unique due to its combination of a long-chain amine and a strong acid, providing both amphiphilic and acidic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
86157-46-2 |
|---|---|
Molecular Formula |
C13H31NO3S |
Molecular Weight |
281.46 g/mol |
IUPAC Name |
dodecan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C12H27N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2-13H2,1H3;1H3,(H,2,3,4) |
InChI Key |
JRUHKNFTXWGDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















